
Tetracosactrin acetate
Overview
Description
Tetracosactrin acetate (synonyms: Cosyntropin acetate, Tetracosactide acetate) is a synthetic peptide analogue of adrenocorticotropic hormone (ACTH), comprising the first 24 amino acids of the natural 39-amino acid ACTH sequence . It stimulates the adrenal cortex to release corticosteroids, including cortisol, via binding to melanocortin-2 receptors (MC2R) on adrenal cells . Clinically, it is utilized for:
- Diagnostic testing (e.g., assessing adrenal insufficiency via the ACTH stimulation test) .
- Therapeutic applications in ulcerative colitis, Crohn’s disease, rheumatoid arthritis, and sarcoidosis .
Its acetate formulation enhances stability and bioavailability, making it suitable for subcutaneous or intramuscular administration . Prolonged use, however, may suppress hypothalamo-pituitary-adrenal (HPA) axis function through feedback inhibition, as observed in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cosyntropin (acetate) is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of amino acids: using coupling reagents like dicyclohexylcarbodiimide and N-hydroxybenzotriazole.
Cleavage of the peptide: from the resin using trifluoroacetic acid.
Purification: of the peptide using high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, the production of cosyntropin (acetate) involves large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cosyntropin (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole.
Cleavage Reagents: Trifluoroacetic acid.
Purification: High-performance liquid chromatography.
Major Products Formed
The major product formed is the synthetic peptide cosyntropin (acetate), which is identical to the first 24 amino acids of the adrenocorticotropic hormone .
Scientific Research Applications
Diagnostic Applications
Tetracosactrin acetate is primarily utilized in diagnostic testing for adrenal insufficiency. The most notable application is in the ACTH stimulation test , which assesses the adrenal glands' ability to respond to ACTH by measuring cortisol levels before and after administration. This test is crucial for diagnosing conditions such as:
- Addison’s Disease : A disorder characterized by insufficient production of cortisol.
- Congenital Adrenal Hyperplasia : A genetic disorder affecting adrenal steroid production.
- Secondary Adrenal Insufficiency : Resulting from inadequate ACTH production by the pituitary gland.
In veterinary medicine, tetracosactrin is similarly used to diagnose adrenal disorders in animals such as dogs, horses, and cats .
Therapeutic Applications
Beyond diagnostics, this compound has several therapeutic uses:
- Management of Autoimmune Conditions : Its ability to stimulate endogenous cortisol production makes it beneficial for treating autoimmune diseases where inflammation needs to be controlled.
- Treatment of Epilepsy : Tetracosactrin has shown effectiveness in managing specific types of epilepsy, including West syndrome and Lennox-Gastaut syndrome .
- Neuroprotective Effects : Recent studies indicate that tetracosactrin may provide neuroprotective benefits against ischemia-reperfusion injury in spinal cord conditions. It has demonstrated significant reductions in markers of oxidative stress and inflammation during experimental conditions .
Case Studies
Several studies have highlighted the effectiveness of tetracosactrin in various clinical scenarios:
- A study comparing methylprednisolone and tetracosactrin found that tetracosactrin significantly improved neuroprotective outcomes in spinal cord ischemia-reperfusion injury models, indicating its potential role in treating spinal cord injuries .
- Another study demonstrated that salivary cortisol responses to ACTH stimulation using tetracosactrin provide a reliable alternative measurement method for assessing adrenal function, particularly useful when serum cortisol levels are altered .
Comparative Data Table
The following table summarizes key applications and findings related to this compound:
Application Type | Description | Key Findings/Notes |
---|---|---|
Diagnostic Testing | ACTH stimulation test for adrenal insufficiency | Essential for diagnosing Addison’s disease and CAH |
Autoimmune Treatment | Reduces inflammation in autoimmune conditions | Effective in managing symptoms and reducing flares |
Epilepsy Management | Treatment for West syndrome and Lennox-Gastaut | Shows positive outcomes in seizure control |
Neuroprotection | Protective effects against spinal cord injury | Significant reduction in oxidative stress markers |
Mechanism of Action
Cosyntropin (acetate) exerts its effects by binding to specific receptors on the adrenal cell plasma membrane. This binding stimulates the initial reaction involved in the synthesis of adrenal steroids, including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone. The process involves increasing the quantity of cholesterol within the mitochondria, which serves as a substrate for steroid synthesis .
Comparison with Similar Compounds
Natural ACTH (1-39)
Key Findings :
- Natural ACTH’s shorter half-life limits therapeutic utility, whereas this compound’s stability enables sustained effects .
- This compound avoids immunogenicity concerns associated with natural ACTH .
Key Findings :
- This compound indirectly modulates cortisol levels, whereas corticosteroids directly replace cortisol, causing stronger HPA suppression .
- Corticosteroids are preferred for chronic inflammation but carry systemic side effects absent in this compound .
Etomidate (Contrast Agent)
Etomidate, a non-peptide imidazole derivative, inhibits 11β-hydroxylase, blocking cortisol synthesis and causing acute adrenal suppression .
Research Findings and Clinical Implications
- HPA Axis Modulation : Prolonged this compound administration in rats suppressed circadian cortisol rhythm and stress responses, recovering faster than corticosteroid-induced suppression .
- Diagnostic Utility: this compound tests identified adrenal insufficiency in etomidate-treated patients, underscoring its reliability in critical care settings .
Biological Activity
Tetracosactrin acetate, also known as cosyntropin, is a synthetic analogue of the adrenocorticotropic hormone (ACTH) that plays a significant role in stimulating adrenal gland activity. This detailed exploration focuses on its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound is composed of the first 24 amino acids of the naturally occurring ACTH. Its primary function is to stimulate the adrenal cortex to produce and release cortisol and other corticosteroids. This compound is essential in both diagnostic and therapeutic settings, particularly in assessing adrenal insufficiency and treating autoimmune conditions.
The biological activity of this compound is mediated through its interaction with melanocortin-2 receptors (MC2R) located on the surface of adrenocortical cells. The binding initiates a signaling cascade that leads to:
- Activation of Adenylate Cyclase : This increases intracellular cyclic AMP (cAMP) levels.
- Protein Kinase Activation : Elevated cAMP activates protein kinase A, which promotes the synthesis and release of corticosteroids.
- Hormonal Production : In addition to cortisol, it stimulates the production of aldosterone and adrenal androgens.
This mechanism closely mirrors that of natural ACTH, making this compound a potent agent for both diagnostic tests and therapeutic applications .
Therapeutic Applications
This compound has various clinical uses, including:
- Diagnostic Testing : Primarily used in the ACTH stimulation test to evaluate adrenal function in conditions such as Addison's disease and congenital adrenal hyperplasia.
- Treatment of Autoimmune Conditions : It has shown efficacy in managing conditions like multiple sclerosis relapses and certain rheumatic disorders due to its ability to stimulate endogenous cortisol production.
- Neuroprotective Effects : Recent studies indicate significant neuroprotective activity against ischemia-reperfusion injury in spinal cord models, demonstrating its potential beyond traditional endocrine applications .
Case Study 1: Neuroprotection in Ischemia-Reperfusion Injury
A study investigated the effects of tetracosactrin on ischemia-reperfusion injury in rat spinal cords. Key findings included:
- Reduction in Malondialdehyde Levels : Indicating decreased lipid peroxidation.
- Decreased Xanthine Oxidase Activity : Suggesting reduced oxidative stress.
- Enhanced Histopathological Scores : Indicating improved tissue integrity post-treatment.
These results highlight tetracosactrin's potential as a neuroprotective agent .
Case Study 2: Efficacy in Idiopathic Thrombocytopenic Purpura (ITP)
A clinical trial assessed the addition of slow-release this compound to eltrombopag treatment for patients with ITP. Results showed:
- Improved Hematological Response : Patients exhibited better platelet counts with the combination therapy compared to eltrombopag alone.
This study underscores tetracosactrin's role in enhancing therapeutic outcomes for hematological disorders .
Comparative Efficacy with Other Treatments
A comparative study evaluated the effects of tetracosactrin against methylprednisolone in various inflammatory conditions. The findings indicated that tetracosactrin not only matched but sometimes exceeded the efficacy of methylprednisolone, particularly regarding neuroprotection and inflammation reduction .
Treatment | Key Findings |
---|---|
Tetracosactrin | Significant neuroprotective effects; reduced oxidative stress markers |
Methylprednisolone | Effective anti-inflammatory properties; lower neuroprotective activity |
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing Tetracosactrin acetate-induced adrenal stimulation in preclinical models?
Methodological Answer:
- Use adrenalectomized rodent models to isolate adrenal responses, administering this compound (1–24 μg/kg, intramuscularly) and measuring plasma cortisol/corticosterone via ELISA or LC-MS at 30-, 60-, and 120-minute intervals. Include control groups receiving saline or synthetic ACTH analogs for comparative validation. Ensure baseline cortisol levels are established pre-dose to account for diurnal variations .
- Statistical analysis should employ repeated-measures ANOVA with post-hoc corrections for multiple comparisons. Report individual data points and variability (e.g., standard error) to enhance reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound batches for experimental use?
Methodological Answer:
- Perform reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to verify peptide purity (>95%). Confirm sequence integrity via MALDI-TOF mass spectrometry (expected m/z: ~2933.4 Da) and amino acid analysis after acid hydrolysis .
- For stability studies, store lyophilized powder at -80°C and dissolved aliquots at -20°C (≤1 month). Include degradation kinetics under varying pH/temperature conditions in supplementary data .
Q. What criteria should guide the selection of in vivo models for studying this compound’s therapeutic potential in autoimmune diseases?
Methodological Answer:
- Prioritize models with intact hypothalamic-pituitary-adrenal (HPA) axes to evaluate systemic effects. For rheumatoid arthritis, use collagen-induced arthritis (CIA) mice, monitoring joint inflammation via histopathology and serum IL-6 levels. Compare outcomes with dexamethasone-treated cohorts to differentiate glucocorticoid-dependent mechanisms .
- Include sham-treated controls to account for stress-induced cortisol fluctuations. Document animal strain, age, and sex-specific responses to address translational relevance .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in ulcerative colitis (UC) studies be resolved?
Methodological Answer:
- Conduct a meta-analysis of dose-response relationships across studies, stratifying by disease severity (e.g., Mayo Clinic scores) and co-administered therapies (e.g., 5-ASA). Use multivariate regression to identify confounding variables such as HPA axis dysregulation in subsets of patients .
- Design a randomized crossover trial with standardized endpoints (e.g., endoscopic healing, fecal calprotectin levels). Publish raw datasets in supplementary materials to enable re-analysis .
Q. What experimental strategies optimize the combination of this compound with immunomodulators like eltrombopag in immune thrombocytopenia (ITP)?
Methodological Answer:
- Use platelet-count fluctuation as a primary endpoint. Administer this compound (0.5–1 mg/day subcutaneously) alongside eltrombopag (25–50 mg/day orally), monitoring adrenal reserves via ACTH stimulation tests at weeks 0, 4, and 7. Include a safety cohort for adrenal insufficiency screening .
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify synergistic interactions. Share computational code and parameter estimates in open-access repositories .
Q. What longitudinal biomarkers are critical for assessing HPA axis adaptation during chronic this compound administration?
Methodological Answer:
- Measure 24-hour urinary free cortisol, ACTH levels, and adrenal gland volume (via MRI) at baseline and 6-month intervals. Compare with dexamethasone suppression test results to detect feedback inhibition .
- Perform RNA-seq on adrenal tissue biopsies (animal models) to identify glucocorticoid receptor (GR) isoform shifts. Correlate findings with clinical responsiveness using cluster analysis .
Q. Data Presentation Guidelines
- Tables : Include dose regimens, statistical parameters (e.g., p-values, confidence intervals), and biomarker trajectories. Label footnotes with methodological details (e.g., "Cortisol measured via LC-MS") .
- Figures : Use line graphs for time-course data (e.g., cortisol levels post-injection) and heatmaps for gene expression profiles. Ensure high-resolution images (≥300 dpi) with accessible raw data .
Properties
IUPAC Name |
acetic acid;1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGCNRPXJYVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H214N40O33S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2993.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60189-34-6 | |
Record name | alpha1-24-Corticotropin acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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